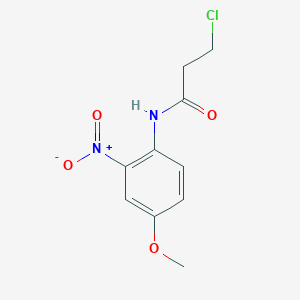

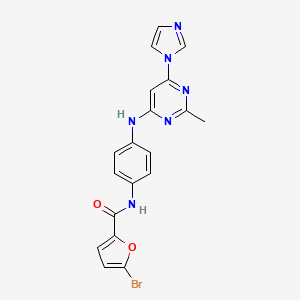

![molecular formula C24H20N2O4 B3006428 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951995-40-7](/img/structure/B3006428.png)

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies, such as oxidative ring closure and reactions with dienophiles. For instance, the [1,2,4]triazolo[4,3-a]pyridine derivative was synthesized using sodium hypochlorite as an oxidant in ethanol, which is considered a green approach . Similarly, the transformation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine to triphenylene-o-dicarboxylic derivatives was achieved through thermal reactions with dienophiles, yielding high-purity products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal and molecular structure of compounds. For example, the structure of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was reported with detailed unit-cell parameters and space group information . Another compound, 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, was analyzed by single-crystal X-ray diffraction, revealing a planar structure with strong hydrogen bonding . These findings suggest that the compound of interest may also exhibit planarity and potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one." However, the reported reactions of similar compounds involve oxidative ring closures and thermal reactions, which could be relevant for the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the absence of strong intermolecular interactions such as O—H···O in the structures of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines suggests that the compound of interest may also lack such interactions, potentially affecting its solubility and stability . The presence of methoxy and pyridinyl groups in the compound could contribute to its reactivity and interaction with other molecules.

Applications De Recherche Scientifique

Photodimerizable Monomers

The compound "3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" has applications in the field of polymer chemistry. A monomer with a similar structure, containing both benzoxazine and coumarin rings, was synthesized and characterized. It underwent photodimerization via a [2πs+2πs] cycloaddition reaction upon photolysis around 300 nm. This property was explored for the potential development of novel polymers with desirable thermal and mechanical properties. The thermal behavior of the cured product was investigated using differential scanning calorimetry and thermogravimetric analysis, indicating its potential in material science and engineering (Kiskan & Yagcı, 2007).

Pharmacological Activities

Compounds with a similar structure have been synthesized and were expected to possess significant pharmacological activities. The synthesized compounds were characterized and their antioxidant and anticancer activities were evaluated. This indicates the potential of the compound in medicinal chemistry, particularly in the development of new therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).

Enzyme Inhibition

Certain derivatives of the compound have been studied for their enzyme inhibition properties. Compounds structurally related to "3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" have shown inhibition of DNA-dependent protein kinase (DNA-PK), PI3K, and anti-platelet activity. These studies suggest the compound's relevance in the development of drugs targeting cancer and other diseases where these enzymes play a crucial role (Ihmaid et al., 2012).

Herbicidal Activity

Derivatives of the compound have also been synthesized and evaluated for their herbicidal activities. This research indicates the potential application of the compound in agriculture, particularly in the development of new herbicides with specific activity profiles (Sun et al., 2019).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-28-19-5-2-17(3-6-19)20-12-18-4-7-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-8-10-25-11-9-16/h2-12H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFIGWLXIYKCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

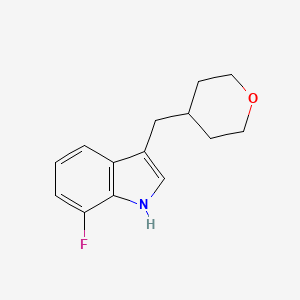

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

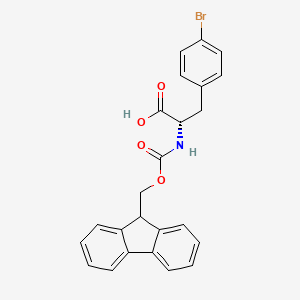

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

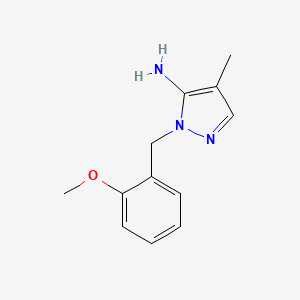

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)

![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)